3-methyl-4-(2-methylpropyl)-N-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
Description
The compound “3-methyl-4-(2-methylpropyl)-N-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide” is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine core modified with a 1,1-dioxide group. Its structure includes a 3-methyl substituent, a 2-methylpropyl (isobutyl) group at position 4, and a carboxamide moiety at position 7 linked to a 2-(morpholin-4-yl)ethyl chain.
The presence of the morpholine substituent may enhance solubility and bioavailability compared to simpler analogs, a hypothesis supported by computational studies on similar compounds .
Properties
Molecular Formula |
C19H28N4O4S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-methyl-4-(2-methylpropyl)-N-(2-morpholin-4-ylethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H28N4O4S/c1-14(2)13-23-15(3)21-28(25,26)18-12-16(4-5-17(18)23)19(24)20-6-7-22-8-10-27-11-9-22/h4-5,12,14H,6-11,13H2,1-3H3,(H,20,24) |
InChI Key |
MCCPGYYJICRZFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NCCN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ISOBUTYL-3-METHYL-N-[2-(4-MORPHOLINYL)ETHYL]-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzothiadiazine ring, introduction of the isobutyl and methyl groups, and attachment of the morpholine and carboxamide functionalities. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the desired quality and consistency.
Chemical Reactions Analysis
Types of Reactions
4-ISOBUTYL-3-METHYL-N-[2-(4-MORPHOLINYL)ETHYL]-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with altered electronic properties.
Scientific Research Applications
4-ISOBUTYL-3-METHYL-N-[2-(4-MORPHOLINYL)ETHYL]-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatment modalities.
Industry: It is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-ISOBUTYL-3-METHYL-N-[2-(4-MORPHOLINYL)ETHYL]-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound’s morpholine substituent likely increases polarity compared to thiazolyl or ester-containing analogs, which could improve aqueous solubility but reduce membrane permeability .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (based on MACCS and Morgan fingerprints), the target compound would exhibit moderate similarity (~0.4–0.6) to meloxicam-related benzothiazines due to shared sulfonamide and heterocyclic features. However, the morpholine group and benzothiadiazine core divergence would lower similarity scores compared to closer structural analogs .
Research Implications
Future studies should prioritize:
Biological Activity
The compound 3-methyl-4-(2-methylpropyl)-N-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a member of the benzothiadiazine family, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₄H₁₈N₄O₃S
- Molecular Weight : 318.38 g/mol
This compound features a benzothiadiazine core with various substituents that contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in the benzothiadiazine class have shown varying degrees of antimicrobial effects against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Certain derivatives have been investigated for their potential to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways.
Antimicrobial Activity
A study assessing the antimicrobial efficacy of related compounds demonstrated significant activity against various bacterial strains. The following table summarizes the antimicrobial activity observed:
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 25 |
| Compound C | K. pneumoniae | 15 |
These results suggest that the compound could possess similar antimicrobial properties due to structural analogies.
Anticancer Activity
In vitro studies have shown that benzothiadiazine derivatives can inhibit cancer cell lines effectively. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 12 µM
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Mechanism
Research into anti-inflammatory properties indicates that this compound may act as a selective inhibitor of specific pathways involved in inflammation. For example:
- Prostaglandin E2 (PGE2) Inhibition : The compound demonstrated an IC50 value of 123 nM in inhibiting PGE2-induced TNFα production in human whole blood assays . This suggests a potential role in managing inflammatory conditions.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Case Study on Antimicrobial Efficacy :
- A series of benzothiadiazine derivatives were synthesized and tested against various pathogens, showing promising results in inhibiting bacterial growth.
- Case Study on Cancer Cell Lines :
- A derivative was tested against multiple cancer cell lines, revealing significant cytotoxicity and potential for further development as an anticancer agent.
Q & A
Q. What chromatographic methods are recommended for assessing the purity of this compound?
Methodological Answer: High-performance liquid chromatography (HPLC) using a mobile phase of methanol, water, 0.2 M monobasic sodium phosphate, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3 v/v) is suggested. Adjust the pH to 5.5 ± 0.02 with phosphoric acid. System suitability tests, including retention time consistency and peak symmetry, should validate the method .
Q. How can the compound’s synthetic pathway be optimized for improved yield?
Methodological Answer: Key steps include refluxing intermediates (e.g., morpholine derivatives) with carboxamide precursors in polar aprotic solvents like dimethylformamide. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing catalyst loading (e.g., using triethylamine for carboxamide coupling) can enhance yield. Purification via recrystallization in ethanol/water mixtures is recommended .
Q. What spectroscopic techniques confirm the compound’s structural integrity?
Methodological Answer: Infrared (IR) spectroscopy identifies functional groups (e.g., sulfone S=O stretches at ~1350–1150 cm⁻¹). ¹H-NMR confirms substituent positions: morpholine protons (δ 3.5–3.7 ppm), isopropyl methyl groups (δ 1.0–1.2 ppm), and benzothiadiazine aromatic protons (δ 7.0–8.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight .
Advanced Research Questions
Q. How can contradictory biological activity data across assays be systematically resolved?
Methodological Answer: Discrepancies may arise from assay-specific variables (e.g., cell line sensitivity, solvent effects). Validate findings using orthogonal assays (e.g., in vitro enzyme inhibition vs. cellular viability). Statistical tools like Bland-Altman plots or dose-response curve comparisons (EC₅₀/IC₅₀) can quantify variability. Cross-reference with structurally similar benzothiadiazines showing consistent activity trends .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action?
Methodological Answer: Employ a combination of:
- Target-based assays : Molecular docking to predict binding sites on enzymes (e.g., carbonic anhydrase).
- Phenotypic screens : Assess effects on cell cycle (flow cytometry) or apoptosis markers (caspase-3 activation).
- Knockout models : CRISPR/Cas9-mediated gene editing to validate target relevance in disease models .
Q. How can structure-activity relationship (SAR) studies guide functional group optimization?
Methodological Answer: Systematically modify substituents (e.g., morpholine ring, isopropyl group) and evaluate changes in bioactivity. For example:
- Replace the morpholine with piperazine to assess solubility effects.
- Introduce electron-withdrawing groups (e.g., -NO₂) on the benzothiadiazine core to modulate electron density. Compare results to published SAR data for analogs with antimicrobial or anticancer activity .
Q. What strategies address stability challenges in long-term storage?
Methodological Answer: Conduct forced degradation studies under stress conditions (heat, light, humidity) and analyze degradation products via LC-MS. Lyophilization or storage in amber vials under inert gas (N₂) minimizes hydrolysis and photodegradation. Monitor stability using accelerated stability protocols (ICH guidelines) .
Data Analysis & Troubleshooting
Q. How should researchers interpret conflicting spectral data during structural characterization?
Methodological Answer: Contradictions (e.g., unexpected NMR splitting patterns) may indicate stereochemical complexity or impurities. Use 2D NMR (COSY, HSQC) to resolve coupling networks. Compare experimental data with computational predictions (DFT-based chemical shift calculations) .
Q. What statistical approaches validate reproducibility in dose-response experiments?
Methodological Answer: Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Assess inter-experiment variability via coefficient of variation (CV < 20% acceptable). Replicate experiments across independent labs with standardized protocols .
Safety & Compliance
Q. What safety protocols are critical for handling this compound?
Methodological Answer: Use fume hoods for synthesis/purification steps. Personal protective equipment (PPE) includes nitrile gloves and lab coats. Acute toxicity data for related benzothiadiazines suggest avoiding inhalation; emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
